molecular formula C27H22N2O7 B2593825 2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE CAS No. 866589-98-2

2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE

Cat. No.: B2593825
CAS No.: 866589-98-2
M. Wt: 486.48
InChI Key: IMMJQIBDZKNLCW-UHFFFAOYSA-N
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Description

2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, a benzodioxole moiety, and an acetamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol derivatives through cyclization reactions.

    Coupling Reactions: The final coupling of the quinoline derivative with the benzodioxole acetamide can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the quinoline core.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Anticancer Agents: Potential use in cancer therapy due to their ability to interfere with DNA synthesis.

Medicine

    Pharmacophores: Serve as core structures in drug design for various therapeutic areas.

    Diagnostic Agents: Used in imaging and diagnostic applications.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can:

    Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.

    Intercalate DNA: By inserting themselves between DNA bases, they can disrupt DNA replication and transcription.

    Modulate Receptors: By binding to specific receptors, they can alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent.

    Camptothecin: An anticancer agent with a quinoline structure.

Uniqueness

2-(3-BENZOYL-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7/c1-33-22-11-18-20(12-23(22)34-2)29(13-19(27(18)32)26(31)16-6-4-3-5-7-16)14-25(30)28-17-8-9-21-24(10-17)36-15-35-21/h3-13H,14-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJQIBDZKNLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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